molecular formula C13H11BrFNO4S2 B11067915 Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-

Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-

Cat. No.: B11067915
M. Wt: 408.3 g/mol
InChI Key: HDRZNYYYMJROAJ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- typically involves multi-step organic reactions. One common method includes the initial formation of the benzenepropanoic acid backbone, followed by the introduction of the 5-bromo-2-thienyl group through a sulfonylation reaction. The final step involves the fluorination of the compound under controlled conditions to ensure the precise placement of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to optimize yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of bromine, sulfur, and fluorine atoms contributes to its reactivity and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 2-amino-5-bromo-
  • Benzenepropanoic acid, 4-fluoro-2-sulfonylamino-

Comparison

Compared to similar compounds, Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the 5-bromo-2-thienyl group and the fluorine atom enhances its potential for specific interactions and applications in various fields.

Properties

Molecular Formula

C13H11BrFNO4S2

Molecular Weight

408.3 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C13H11BrFNO4S2/c14-11-5-6-12(21-11)22(19,20)16-10(13(17)18)7-8-1-3-9(15)4-2-8/h1-6,10,16H,7H2,(H,17,18)

InChI Key

HDRZNYYYMJROAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br)F

Origin of Product

United States

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